molecular formula C25H21BrN2O2S B387865 (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B387865
M. Wt: 493.4g/mol
InChI Key: WGVCDKUDTPISNA-OWJZXNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated methoxybenzylidene group, and a dimethylphenyl imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-methoxybenzaldehyde with 2,6-dimethylaniline to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid in the presence of a base to form the thiazolidinone ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced thiazolidinones, and substituted thiazolidinones with various functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE exhibits antimicrobial and anticancer activities. It has been studied for its potential to inhibit the growth of various bacterial and fungal strains, as well as its ability to induce apoptosis in cancer cells .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases, while its anticancer activity is being investigated for potential use in chemotherapy .

Industry

Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-[(2,6-DIMETHYLPHENYL)IMINO]-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C25H21BrN2O2S

Molecular Weight

493.4g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H21BrN2O2S/c1-16-8-7-9-17(2)23(16)27-25-28(20-10-5-4-6-11-20)24(29)22(31-25)15-18-14-19(26)12-13-21(18)30-3/h4-15H,1-3H3/b22-15-,27-25?

InChI Key

WGVCDKUDTPISNA-OWJZXNPYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/S2)C4=CC=CC=C4

SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)OC)S2)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C=CC(=C3)Br)OC)S2)C4=CC=CC=C4

Origin of Product

United States

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